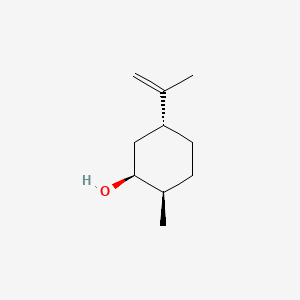
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- is a chiral monoterpenoid alcohol derived from carvone. It is a naturally occurring compound found in essential oils of various plants, including spearmint and caraway. The compound is known for its pleasant minty aroma and is used in the flavor and fragrance industry. Its unique stereochemistry makes it an interesting subject for research in organic chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- typically involves the reduction of carvone. One common method is the catalytic hydrogenation of carvone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This reaction selectively reduces the carbon-carbon double bond in carvone to yield Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-.
Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcohol solvent like methanol. This method is advantageous due to its mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- often employs catalytic hydrogenation due to its scalability and efficiency. The process involves the use of large-scale hydrogenation reactors where carvone is subjected to hydrogen gas in the presence of a metal catalyst. The reaction is typically carried out at elevated temperatures and pressures to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can yield dihydrocarveol, a fully saturated alcohol.
Substitution: The hydroxyl group in Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Carvone and other oxygenated derivatives.
Reduction: Dihydrocarveol.
Substitution: Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- chloride.
Applications De Recherche Scientifique
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma. Additionally, it is used as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- involves its interaction with various molecular targets. In biological systems, it is believed to interact with enzymes and receptors, modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- can be compared with other similar compounds such as:
Carvone: The precursor to Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)-, carvone has a similar structure but contains a carbon-carbon double bond.
Dihydrocarveol: A fully saturated alcohol derived from Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- through further reduction.
Menthol: Another monoterpenoid alcohol with a similar minty aroma but different stereochemistry.
The uniqueness of Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1S,2R,5R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
20549-48-8 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
Clé InChI |
KRCZYMFUWVJCLI-BBBLOLIVSA-N |
SMILES |
CC1CCC(CC1O)C(=C)C |
SMILES isomérique |
C[C@@H]1CC[C@H](C[C@@H]1O)C(=C)C |
SMILES canonique |
CC1CCC(CC1O)C(=C)C |
Point d'ébullition |
224.5 °C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















